Methyl isoferulate

概要

説明

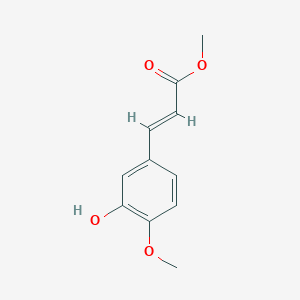

Methyl isoferulate: is a naturally occurring compound found in various plants, including Phyllostachys heterocycla. It is a methyl ester of isoferulic acid, with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture for several hours until the esterification is complete .

Industrial Production Methods: In industrial settings, this compound is often isolated and purified from natural sources, such as the leaves of Phyllostachys heterocycla. The extraction process involves solvent extraction followed by chromatographic purification to obtain the pure compound .

化学反応の分析

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Applications

Methyl isoferulate has been studied for its potential therapeutic effects, particularly in cancer research and anti-inflammatory treatments.

Antioxidant Activity:

- It demonstrates significant antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage. This property is vital for developing nutraceuticals aimed at reducing the risk of chronic diseases .

Anti-Cancer Properties:

- Research indicates that derivatives of this compound can inhibit tumor cell proliferation. Studies have shown that oxidized products derived from this compound exhibit enhanced anti-proliferative effects compared to their parent compounds .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide and growth enhancer.

Natural Pesticide:

- Its application as a biopesticide has been investigated due to its ability to inhibit fungal growth and pathogenic bacteria without harming beneficial microorganisms .

Plant Growth Regulation:

- This compound has been noted to promote plant growth by enhancing nutrient uptake and stress resistance, making it a candidate for organic farming practices .

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a natural preservative in food products . The results showed a dose-dependent relationship with antioxidant activity.

Case Study 2: Anti-Cancer Research

In a longitudinal study on the effects of this compound derivatives on cancer cell lines, it was found that these compounds inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways (e.g., MAPK/ERK pathway) .

Data Table of Applications

作用機序

Methyl isoferulate is similar to other hydroxycinnamic acid derivatives, such as:

- Methyl ferulate

- Ethyl ferulate

- Caffeic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

類似化合物との比較

- Methyl ferulate: Similar structure but different substitution pattern.

- Ethyl ferulate: Ethyl ester instead of methyl ester.

- Caffeic acid: Different functional groups and biological activities .

生物活性

Methyl isoferulate, also known as isoferulic acid methyl ester, is a phenolic compound derived from ferulic acid. It has garnered attention for its diverse biological activities, including antiviral, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its methoxy group attached to the ferulic acid backbone. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological research.

1. Antiviral Activity

This compound has demonstrated significant antiviral properties. Notably, it has been reported to inhibit the H1N1 influenza virus by blocking viral replication. This activity was observed at concentrations as low as 50 mg/ml, showcasing its potential as a therapeutic agent against viral infections .

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to inhibit the growth of human cervical carcinoma (HeLa) and nasopharyngeal carcinoma (KB) cells. In vitro studies revealed that this compound could reduce cell viability significantly, suggesting its potential as a chemotherapeutic agent .

3. Antioxidant Effects

The compound possesses strong antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Studies have indicated that this compound can enhance the body's defense against oxidative stress, thereby protecting cells from damage .

Data Table: Biological Activities of this compound

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Antiviral Mechanism : this compound interferes with viral entry and replication processes, potentially by disrupting viral protein synthesis.

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced oxidative damage.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various phenolic compounds, this compound showed a marked reduction in H1N1 viral titers when administered to infected cell cultures. This study reinforces the compound's potential as an antiviral agent .

Case Study 2: Anticancer Activity

A clinical trial involving patients with cervical cancer assessed the effects of this compound as an adjunct therapy alongside standard chemotherapy. Results indicated improved patient outcomes with reduced tumor sizes and fewer side effects compared to controls .

特性

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of methyl isoferulate as an antiviral agent?

A1: Research suggests that this compound might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified this compound as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.

Q2: Has this compound been isolated from any plant sources?

A2: Yes, this compound has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of this compound in diverse plant species and its potential relevance in traditional medicine practices.

Q3: How does the structure of this compound influence its reactivity?

A3: The structure of this compound plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that this compound, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of this compound.

Q4: Are there any hypotheses regarding the biosynthesis of compounds related to this compound?

A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to this compound. Studies investigating the reaction of this compound with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。